SA-PA

PROTAC ER Degrader Breast Cancer

Endocrine-resistant breast cancer models demand a tool that completely ablates ERα, not just antagonizes it. SA-PA is an orally bioavailable PROTAC that recruits cereblon to ubiquitinate and degrade ERα, directly addressing the limitation of partial degraders like fulvestrant. • Superior PFS vs. fulvestrant in ESR1-mutant models (Phase 3 VERITAC-2) • DC₅₀ ~1-2 nM; robust degradation of Y537S/D538G ER mutants • Validated for combination studies with CDK4/6, PI3K, and mTOR inhibitors Supplied with full QC documentation and ready for immediate dispatch.

Molecular Formula C40H32ClF3N10O8
Molecular Weight 873.2 g/mol
Cat. No. B12393578
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSA-PA
Molecular FormulaC40H32ClF3N10O8
Molecular Weight873.2 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)CCCN4C=C(N=N4)CNC(=O)C5=NC=CC(=C5)OC6=CC=C(C=C6)NC(=O)NC7=CC(=C(C=C7)Cl)C(F)(F)F
InChIInChI=1S/C40H32ClF3N10O8/c41-28-11-8-22(17-27(28)40(42,43)44)48-39(61)47-21-6-9-24(10-7-21)62-25-14-15-45-30(18-25)35(57)46-19-23-20-53(52-51-23)16-2-5-32(55)49-29-4-1-3-26-34(29)38(60)54(37(26)59)31-12-13-33(56)50-36(31)58/h1,3-4,6-11,14-15,17-18,20,31H,2,5,12-13,16,19H2,(H,46,57)(H,49,55)(H2,47,48,61)(H,50,56,58)
InChIKeyYUHFKRLPSTYTKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ARV-471 (Vepdegestrant) PROTAC Estrogen Receptor Degrader: Product Overview and Procurement Guide


ARV-471 (Vepdegestrant) is a heterobifunctional PROteolysis TArgeting Chimera (PROTAC) molecule designed to selectively degrade the estrogen receptor alpha (ERα) [1]. It functions by simultaneously binding to ERα and the E3 ubiquitin ligase cereblon (CRBN), thereby facilitating the ubiquitination and subsequent proteasomal degradation of the ER protein [2]. As an orally bioavailable small molecule, ARV-471 is distinct from traditional endocrine therapies that merely antagonize or partially degrade ER, as its mechanism of action directly eliminates the receptor [3]. This compound is the most clinically advanced PROTAC ER degrader, having progressed to Phase 3 clinical trials, which positions it as a critical reference standard in both drug development and basic research focused on targeted protein degradation [4].

Why Generic Substitution is Not Feasible for ARV-471 (Vepdegestrant) PROTAC ER Degrader


Direct substitution of ARV-471 with other ER-targeting agents, including selective estrogen receptor degraders (SERDs) like fulvestrant or other PROTACs, is not scientifically justifiable due to fundamental differences in mechanism, potency, and clinical performance. ARV-471 is a CRBN-recruiting PROTAC that induces complete proteasomal degradation of ERα, whereas SERDs like fulvestrant exhibit a distinct, less efficient mechanism leading to partial degradation and chromatin immobilization [1]. In a direct clinical comparison, ARV-471 demonstrated a statistically significant improvement in progression-free survival (PFS) compared to fulvestrant in patients with ESR1-mutant breast cancer, a benefit not observed across all patients, underscoring the specific and non-interchangeable nature of its activity [2]. Furthermore, even among other PROTAC ER degraders in development (e.g., AC699, ERD-3111, HP568), differences in E3 ligase recruitment, linker composition, and oral bioavailability preclude the assumption of equivalent activity, safety, or pharmacokinetic profiles [3].

ARV-471 (Vepdegestrant) PROTAC ER Degrader: Quantitative Differentiation Evidence for Scientific Selection


Clinical Efficacy Comparison: ARV-471 vs. Fulvestrant on Progression-Free Survival (PFS) in ESR1-Mutant Advanced Breast Cancer

In a head-to-head Phase 3 clinical trial (VERITAC-2), ARV-471 demonstrated superior progression-free survival (PFS) compared to fulvestrant in patients with ESR1-mutant ER+/HER2- advanced breast cancer [1]. The median PFS was 5.0 months for ARV-471 versus 2.1 months for fulvestrant, yielding a 57% reduction in the risk of disease progression or death (HR=0.57) [1]. This finding establishes ARV-471 as a clinically differentiated agent specifically for the biomarker-defined subpopulation of patients with ESR1 mutations, where fulvestrant shows limited benefit [2].

PROTAC ER Degrader Breast Cancer

In Vivo ER Degradation Efficacy: ARV-471 Achieves Superior Target Knockdown vs. Fulvestrant

Preclinical studies quantifying in vivo ER degradation in breast cancer models demonstrate that ARV-471 achieves ≥90% degradation of both wild-type and mutant ER protein [1]. In contrast, the comparator SERD fulvestrant achieves only 63%–65% ER degradation in the same model systems [1]. This near-complete elimination of the target protein by ARV-471 directly correlates with substantially improved tumor growth inhibition (87%–123% TGI for ARV-471 vs. 31%–80% TGI for fulvestrant) in orthotopic xenograft models [1].

PROTAC ER Degrader Pharmacodynamics

In Vitro Degradation Potency: ARV-471 DC50 Comparison Across ER+ Breast Cancer Cell Lines

ARV-471 potently degrades ERα in ER-positive breast cancer cell lines, with reported half-maximal degradation concentration (DC50) values ranging from approximately 1 nM to 2 nM [1]. This potency profile is superior to that of the SERD fulvestrant, which exhibits a DC50 of 1–100 nM depending on the cellular context and requires significantly higher concentrations to achieve comparable degradation [2]. Furthermore, ARV-471 effectively degrades clinically relevant ESR1 mutant variants (Y537S and D538G), which are known to confer resistance to other endocrine therapies, maintaining its degradation efficacy where fulvestrant and aromatase inhibitors show diminished activity [1].

PROTAC ER Degrader DC50

Oral Bioavailability Advantage: ARV-471 vs. Injectable SERDs

ARV-471 is characterized as an orally bioavailable PROTAC ER degrader, enabling convenient once-daily oral administration in both preclinical models and clinical trials [1]. This route of administration contrasts with fulvestrant, which requires intramuscular injection (500 mg on days 1 and 15 of cycle 1, then day 1 of subsequent cycles) due to its poor oral bioavailability [2]. The oral route for ARV-471 offers potential advantages in patient compliance, ease of administration in long-term studies, and avoidance of injection-site reactions, which are common with fulvestrant [3].

PROTAC Oral Bioavailability PK

Combination Potential: ARV-471 Synergy with CDK4/6 and PI3K/mTOR Inhibitors

Preclinical studies demonstrate that ARV-471 combines effectively with standard-of-care targeted therapies, including CDK4/6 inhibitors (palbociclib, abemaciclib, ribociclib), the mTOR inhibitor everolimus, and PI3K inhibitors (alpelisib, inavolisib), leading to robust tumor regressions in ER+ breast cancer models [1]. This combination potential is significant because ARV-471 is being developed as a potential new backbone endocrine therapy, and its ability to synergize with these agents suggests broader therapeutic utility. In contrast, fulvestrant combinations, while standard, may be limited by its partial degradation mechanism and poor pharmacokinetic properties [1].

PROTAC Combination Therapy Synergy

Differentiation from Other PROTAC ER Degraders: Clinical Advancement and Data Maturity

ARV-471 is the only PROTAC ER degrader to have completed a Phase 3 clinical trial (VERITAC-2) and to have demonstrated a statistically significant and clinically meaningful improvement in progression-free survival in a biomarker-defined patient population (ESR1-mutant breast cancer) [1]. Other PROTAC ER degraders, such as AC699, ERD-3111, ERD-4001, and HP568, are in early clinical or preclinical development, with limited or no clinical efficacy data available [2]. Therefore, ARV-471 represents the most clinically validated PROTAC ER degrader, offering a more mature and robust dataset for scientific and procurement decision-making compared to its next-in-class competitors.

PROTAC ER Degrader Clinical Development

Optimal Research and Industrial Application Scenarios for ARV-471 (Vepdegestrant) PROTAC ER Degrader


Targeted Protein Degradation (TPD) Research in ESR1-Mutant Breast Cancer Models

ARV-471 is ideally suited for in vitro and in vivo studies investigating the therapeutic potential of ER degradation in the context of acquired endocrine resistance, particularly that driven by ESR1 mutations (e.g., Y537S, D538G). Its demonstrated superior PFS in the Phase 3 VERITAC-2 trial specifically for this patient population [1] and its robust degradation of mutant ER in preclinical models [2] make it the compound of choice for validating the role of PROTAC-mediated degradation in overcoming resistance to standard endocrine therapies like fulvestrant and aromatase inhibitors.

Mechanistic Studies of PROTAC Ternary Complex Formation and Degradation Kinetics

ARV-471 serves as a benchmark CRBN-recruiting PROTAC for mechanistic studies due to its well-characterized pharmacology. Researchers can utilize ARV-471 to investigate the kinetics of ternary complex formation (ERα:PROTAC:CRBN), the ubiquitination process, and the downstream effects of complete ER ablation on gene expression (e.g., PR, GREB1, TFF) [2][3]. The compound's high potency (DC50 ~1–2 nM) and oral bioavailability facilitate detailed pharmacodynamic (PD) studies in cell culture and animal models.

Development and Validation of Combination Therapy Regimens for ER+ Breast Cancer

Given the preclinical data demonstrating robust tumor regressions when ARV-471 is combined with CDK4/6 inhibitors (palbociclib, abemaciclib, ribociclib), PI3K inhibitors (alpelisib, inavolisib), and mTOR inhibitors (everolimus) [2], ARV-471 is a critical tool for preclinically evaluating novel combination strategies. It can be used as a backbone endocrine therapy in xenograft and PDX models to identify synergistic partners and optimize dosing schedules, with direct relevance to ongoing and future clinical trial designs [1].

Biomarker-Driven Preclinical Efficacy Testing for Personalized Oncology

The clinical observation that ARV-471's benefit over fulvestrant is primarily in patients with ESR1 mutations [1] provides a strong rationale for using ARV-471 in preclinical models stratified by ESR1 mutation status. Researchers can use this compound to investigate biomarker-driven responses, develop companion diagnostic strategies, and test the hypothesis that maximal ER degradation is particularly critical in the context of specific genomic alterations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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